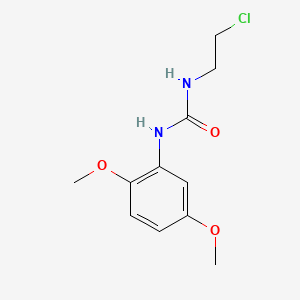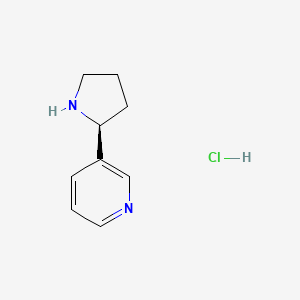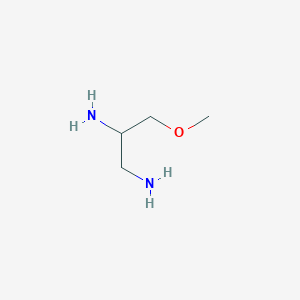
1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea
Descripción general
Descripción
1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea, also known as CDU, is a synthetic compound that has been studied for its potential use in cancer treatment. CDU belongs to the class of alkylating agents, which are known to be effective in inhibiting cancer cell growth. In
Mecanismo De Acción
1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea is an alkylating agent, which means it works by adding an alkyl group to the DNA molecule in cancer cells. This alkyl group interferes with the replication and transcription of DNA, ultimately leading to cell death. 1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit DNA synthesis, induce DNA damage, and inhibit protein synthesis. 1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea has also been shown to induce oxidative stress and activate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea is its broad-spectrum activity against a wide range of cancer cell lines. 1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea has also been shown to be effective against drug-resistant cancer cells. However, 1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea has some limitations for lab experiments. It has a relatively short half-life in the body, which can make it difficult to achieve therapeutic concentrations. 1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea can also cause toxicity in normal cells, which can limit its use in clinical settings.
Direcciones Futuras
There are a number of future directions for research on 1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea. One area of interest is the development of more efficient synthesis methods for 1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea. Another area of interest is the development of 1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea analogs with improved pharmacokinetic properties. Additionally, there is interest in exploring the use of 1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea in combination with other cancer treatments, such as radiation therapy and immunotherapy. Finally, there is interest in exploring the use of 1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. 1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea has also been shown to be effective in inhibiting tumor growth in animal models.
Propiedades
IUPAC Name |
1-(2-chloroethyl)-3-(2,5-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-16-8-3-4-10(17-2)9(7-8)14-11(15)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOSFFSYPUQKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20907542 | |
| Record name | N'-(2-Chloroethyl)-N-(2,5-dimethoxyphenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20907542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102433-39-6 | |
| Record name | Urea, 1-(2-chloroethyl)-3-(2,5-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102433396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(2-Chloroethyl)-N-(2,5-dimethoxyphenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20907542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3045076.png)
![1-tert-butyl-4-{1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3045079.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B3045082.png)
![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B3045085.png)
![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3045086.png)
![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-methylphenyl) pyrrolidin-2-one](/img/structure/B3045087.png)
![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3045088.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3045089.png)




